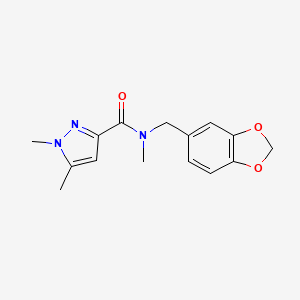![molecular formula C14H10N4O4 B5746940 4-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5746940.png)
4-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is not yet fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins, leading to its antibacterial, antifungal, and anti-inflammatory effects. It has also been reported to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 4-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has significant biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. Additionally, it has been reported to reduce inflammation in animal models of inflammatory diseases. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine in lab experiments is its unique chemical structure, which allows for the investigation of its potential applications in various fields. Additionally, it has been reported to have low toxicity, making it a safer alternative to other compounds with similar properties. However, one limitation is that its mechanism of action is not yet fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for the research on 4-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine. One potential direction is the investigation of its potential use in combination therapy with other drugs for the treatment of bacterial and fungal infections. Additionally, its potential as a fluorescent probe for bioimaging could be further explored. Furthermore, more studies are needed to fully understand its mechanism of action and to investigate its potential as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of 4-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves the reaction of 4-chloromethyl-2-nitropyridine with sodium azide, followed by the reaction with 4-hydroxymethylphenyl-1,2,4-oxadiazole. The final product is obtained by the reaction of the intermediate with pyridine in the presence of a base. This method has been optimized to produce high yields of the compound.
Scientific Research Applications
The unique chemical structure of 4-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has led to its potential application in various scientific research fields. It has been studied for its antibacterial, antifungal, and anti-inflammatory properties. Additionally, it has been investigated for its potential use in cancer therapy and as a fluorescent probe in bioimaging.
properties
IUPAC Name |
5-[(4-nitrophenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O4/c19-18(20)11-1-3-12(4-2-11)21-9-13-16-14(17-22-13)10-5-7-15-8-6-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVWWYDQOMRNPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC2=NC(=NO2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-methyl-2-propen-1-yl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5746874.png)
![4-methoxybenzaldehyde [3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5746875.png)
![4-({[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)phenyl thiocyanate](/img/structure/B5746883.png)

![N-ethyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5746903.png)

![methyl 3-[(4-isopropylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5746915.png)

![N-(4-fluorophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5746946.png)
![{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B5746951.png)

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5746964.png)
![N-benzyl-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5746968.png)